![molecular formula C14H18N2O B2912973 N-[[(2R)-1-Phenylpyrrolidin-2-yl]methyl]prop-2-enamide CAS No. 2361608-39-9](/img/structure/B2912973.png)
N-[[(2R)-1-Phenylpyrrolidin-2-yl]methyl]prop-2-enamide
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Overview
Description
N-[[(2R)-1-Phenylpyrrolidin-2-yl]methyl]prop-2-enamide, also known as NPP, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a derivative of the opioid receptor agonist fentanyl, and has been shown to have a high affinity for the mu opioid receptor.
Mechanism of Action
N-[[(2R)-1-Phenylpyrrolidin-2-yl]methyl]prop-2-enamide acts as an agonist at the mu opioid receptor, binding to the receptor and activating downstream signaling pathways. This results in a decrease in the perception of pain, as well as other physiological effects such as sedation and respiratory depression.
Biochemical and Physiological Effects:
N-[[(2R)-1-Phenylpyrrolidin-2-yl]methyl]prop-2-enamide has been shown to have a number of biochemical and physiological effects. In addition to its analgesic properties, it has been shown to have sedative and anxiolytic effects, as well as effects on gastrointestinal motility and immune function.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-[[(2R)-1-Phenylpyrrolidin-2-yl]methyl]prop-2-enamide for use in scientific research is its high selectivity for the mu opioid receptor. This allows researchers to study the specific effects of mu opioid receptor activation without interference from other opioid receptors. However, one limitation of N-[[(2R)-1-Phenylpyrrolidin-2-yl]methyl]prop-2-enamide is that it can be difficult to synthesize and purify, which can make it challenging to obtain in large quantities for use in experiments.
Future Directions
There are a number of potential future directions for research involving N-[[(2R)-1-Phenylpyrrolidin-2-yl]methyl]prop-2-enamide. One area of interest is the development of new drugs that target the mu opioid receptor, using N-[[(2R)-1-Phenylpyrrolidin-2-yl]methyl]prop-2-enamide as a starting point for drug discovery. Additionally, N-[[(2R)-1-Phenylpyrrolidin-2-yl]methyl]prop-2-enamide could be used in combination with other drugs to investigate the effects of mu opioid receptor activation in different physiological contexts. Finally, further research is needed to fully understand the potential risks and benefits of using N-[[(2R)-1-Phenylpyrrolidin-2-yl]methyl]prop-2-enamide in scientific research, and to develop best practices for its use.
Synthesis Methods
The synthesis of N-[[(2R)-1-Phenylpyrrolidin-2-yl]methyl]prop-2-enamide involves the reaction of fentanyl with propargyl bromide in the presence of a palladium catalyst. The resulting compound is then purified through a series of chromatography steps.
Scientific Research Applications
N-[[(2R)-1-Phenylpyrrolidin-2-yl]methyl]prop-2-enamide has been used extensively in scientific research as a tool for studying the mu opioid receptor. It has been shown to be highly selective for this receptor, and has been used to investigate the role of the mu opioid receptor in a variety of physiological processes.
properties
IUPAC Name |
N-[[(2R)-1-phenylpyrrolidin-2-yl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-2-14(17)15-11-13-9-6-10-16(13)12-7-4-3-5-8-12/h2-5,7-8,13H,1,6,9-11H2,(H,15,17)/t13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZQOTIHWIXDGG-CYBMUJFWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1CCCN1C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)NC[C@H]1CCCN1C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[(2R)-1-Phenylpyrrolidin-2-yl]methyl]prop-2-enamide |
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